molecular formula C11H15NO4S B2775724 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 350996-98-4

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2775724
CAS No.: 350996-98-4
M. Wt: 257.3
InChI Key: WSHBOZGUVXCKGC-UHFFFAOYSA-N
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Description

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C({11})H({15})NO(_{4})S and a molecular weight of 257.31 g/mol . This compound features a thiophene ring substituted with isopropyl, methyl, amino, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes alkylation to introduce the isopropyl and methyl groups. Subsequent steps include nitration, reduction to introduce the amino group, and esterification to form the carboxylate esters .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance reaction efficiency. Purification steps often include recrystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound’s biological applications include its use as a probe in biochemical assays. Its derivatives can be used to study enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals. Its derivatives have potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

  • 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate
  • 2-Methyl 4-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate

Comparison: Compared to its analogs, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness allows for distinct chemical transformations and biological activities, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHBOZGUVXCKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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